molecular formula C23H23FN6O B2488575 1-(4-fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 1207006-80-1

1-(4-fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B2488575
CAS No.: 1207006-80-1
M. Wt: 418.476
InChI Key: IPIILQOXEKKXCW-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The presence of the fluorophenyl, morpholino, and phenethyl groups contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the morpholino group: This can be done through nucleophilic substitution or amination reactions.

    Addition of the phenethyl group: This step may involve alkylation or acylation reactions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-(4-fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions. Common reagents include halides, amines, and alcohols.

Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(4-fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: It has shown promise in preclinical studies as a potential anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.

    Industry: The compound may be used in the development of new pharmaceuticals and as a tool in drug discovery research .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves the inhibition of specific kinases. These kinases are enzymes that play a crucial role in cell signaling pathways, and their inhibition can lead to the disruption of cancer cell growth and proliferation. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling .

Comparison with Similar Compounds

1-(4-fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activity and potential therapeutic applications .

Properties

IUPAC Name

1-(4-fluorophenyl)-4-morpholin-4-yl-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6O/c24-18-6-8-19(9-7-18)30-22-20(16-26-30)21(29-12-14-31-15-13-29)27-23(28-22)25-11-10-17-4-2-1-3-5-17/h1-9,16H,10-15H2,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIILQOXEKKXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2C=NN3C4=CC=C(C=C4)F)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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